L-Arachidonoylcarnitine (chloride)
Description
Properties
Molecular Formula |
C27H46NO4 · Cl |
|---|---|
Molecular Weight |
484.1 |
InChI |
InChI=1S/C27H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3;1H/b10-9-,13-12-,16-15-,19-18-;/t25-;/m1./s1 |
InChI Key |
RMLLFLPIJLXQGA-NWALNVDBSA-N |
SMILES |
CCCCC/C=CC/C=CC/C=CC/C=CCCCC(O[C@H](CC(O)=O)C[N+](C)(C)C)=O.[Cl-] |
Synonyms |
(R)-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride |
Origin of Product |
United States |
Endogenous Biosynthesis, Interconversion, and Metabolic Fate of L Arachidonoylcarnitine
The Foundation: Carnitine Biosynthesis for Acylcarnitine Formation
The journey of L-Arachidonoylcarnitine begins with the availability of its essential precursor, L-carnitine. The endogenous production of L-carnitine is a vital metabolic process, ensuring a steady supply for its diverse cellular functions, including the transport of fatty acids.
De Novo Synthesis of L-Carnitine from Amino Acid Precursors
The primary building blocks for the de novo synthesis of L-carnitine are the essential amino acids L-lysine and L-methionine. researchgate.net The carbon backbone of L-carnitine is derived from lysine, while methionine provides the methyl groups necessary for the formation of a trimethylated intermediate. researchgate.netresearchgate.netyoutube.com This biosynthetic pathway is predominantly active in the liver, kidneys, and brain. researchgate.net The initial and often rate-limiting step in this pathway is the release of protein-linked 6-N-trimethyllysine through the breakdown of proteins. researchgate.net
Enzymatic Steps and Cofactor Requirements
The conversion of trimethyllysine to L-carnitine involves a series of four enzymatic reactions. wikipedia.orgcreative-proteomics.com These steps are catalyzed by specific enzymes and require the presence of several essential cofactors.
The key enzymatic reactions and their cofactor requirements are summarized below:
| Enzyme | Reaction | Cofactors | Cellular Location |
| Trimethyllysine Hydroxylase (TMLH) | Hydroxylation of trimethyllysine to 3-hydroxy-N6-trimethyllysine. | Iron (Fe2+), α-ketoglutarate, O2, Ascorbate (Vitamin C) youtube.comcreative-proteomics.com | Mitochondria youtube.comcreative-proteomics.com |
| Hydroxytrimethyllysine Aldolase (HTMLA) | Cleavage of 3-hydroxy-N6-trimethyllysine to 4-trimethylaminobutyraldehyde and glycine. | Pyridoxal Phosphate (Vitamin B6) youtube.com | Cytosol creative-proteomics.com |
| 4-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) | Oxidation of 4-trimethylaminobutyraldehyde to γ-butyrobetaine. | NAD+ youtube.comcreative-proteomics.com | Cytoplasm creative-proteomics.com |
| γ-Butyrobetaine Hydroxylase (BBOX) | Hydroxylation of γ-butyrobetaine to L-carnitine. | Iron (Fe2+), α-ketoglutarate, O2, Ascorbate (Vitamin C) wikipedia.orgcreative-proteomics.com | Mitochondria creative-proteomics.com |
The Main Event: Esterification of Arachidonic Acid to Form L-Arachidonoylcarnitine
Once L-carnitine is available, the formation of L-arachidonoylcarnitine occurs through the esterification of arachidonic acid. This process is mediated by a family of enzymes known as carnitine acyltransferases.
The Role of Carnitine Acyltransferases (e.g., CPT1, CPT2) in Acyl-CoA Conversion
The conversion of arachidonoyl-CoA, the activated form of arachidonic acid, to L-arachidonoylcarnitine is catalyzed by carnitine palmitoyltransferase (CPT) enzymes. nih.govwikipedia.org CPT1, located on the outer mitochondrial membrane, facilitates the formation of acylcarnitines from acyl-CoAs in the cytoplasm, preparing them for transport into the mitochondria. nih.govwikipedia.org CPT2, situated on the inner mitochondrial membrane, catalyzes the reverse reaction, converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix for subsequent β-oxidation. nih.gov
While the general function of these enzymes is well-established, the specific activity with arachidonoyl-CoA is a key determinant of L-arachidonoylcarnitine levels. Research has shown that a carnitine palmitoyltransferase from bovine liver mitochondria exhibits high activity with arachidonoyl-CoA, at 97% of the rate observed with palmitoyl-CoA, a primary substrate. nih.gov Studies on human CPT2 have demonstrated its activity with a range of medium to long-chain acyl-CoA esters. nih.gov
A Delicate Balance: Dynamic Equilibrium with Free Arachidonic Acid and Acyl-CoA
The intracellular concentration of L-arachidonoylcarnitine is not static but exists in a dynamic equilibrium with free arachidonic acid and its activated form, arachidonoyl-CoA. creative-proteomics.com This equilibrium is influenced by the relative activities of several key enzymes. The activation of free arachidonic acid to arachidonoyl-CoA is catalyzed by acyl-CoA synthetases. balsinde.org Conversely, the conversion of arachidonoyl-CoA to L-arachidonoylcarnitine is driven by CPT1. The reversibility of the CPT-catalyzed reaction means that cellular conditions, such as the concentrations of substrates and products, can shift this equilibrium. For instance, an accumulation of arachidonoyl-CoA could drive the formation of L-arachidonoylcarnitine, while an increased demand for arachidonic acid for signaling purposes could favor the reverse reaction. The regulation of this equilibrium is crucial, as free arachidonic acid is a potent signaling molecule involved in inflammatory responses. nih.gov
Getting Around: Intracellular Trafficking and Transport Mechanisms
The movement of L-arachidonoylcarnitine within the cell is a critical aspect of its metabolic fate. As a long-chain acylcarnitine, its transport across cellular membranes is facilitated by specific transporter proteins.
The primary transporter responsible for the entry of long-chain acylcarnitines, including presumably L-arachidonoylcarnitine, from the cytoplasm into the mitochondrial intermembrane space and subsequently into the mitochondrial matrix is the carnitine-acylcarnitine translocase (CACT) , also known as SLC25A20. youtube.comyoutube.com This transporter acts as an antiporter, exchanging one molecule of acylcarnitine for one molecule of free carnitine. youtube.com
Transport across the plasma membrane is mediated by organic cation transporters, with OCTN2 (SLC22A5) being a high-affinity carnitine transporter. researchgate.net While its primary substrate is free L-carnitine, its role in the transport of acylcarnitines is also recognized. The transport of L-carnitine by OCTN2 is sodium-dependent, allowing for its accumulation within cells against a concentration gradient. wikipedia.org
The intracellular movement of L-arachidonoylcarnitine may also be influenced by fatty acid binding proteins (FABPs) . These proteins can bind to long-chain fatty acids and their derivatives, potentially facilitating their transport between different cellular compartments and influencing their delivery to enzymes and organelles.
Carnitine Shuttle System and Mitochondrial Import/Export
The primary mechanism for moving long-chain fatty acids from the cytosol into the mitochondrial matrix, where beta-oxidation occurs, is the carnitine shuttle system. nih.govfiveable.me The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms, acyl-CoAs. youtube.comnih.gov The carnitine shuttle circumvents this barrier through a series of enzymatic steps.
The process begins in the cytosol, where arachidonic acid is activated to its thioester derivative, arachidonoyl-CoA, by an acyl-CoA synthetase. nih.gov On the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the arachidonoyl group from coenzyme A to L-carnitine, forming L-arachidonoylcarnitine. nih.govnih.gov This conversion is a critical regulatory point for fatty acid oxidation. plos.org
The newly formed L-arachidonoylcarnitine can then traverse the outer mitochondrial membrane and enter the intermembrane space. wikipedia.org Once inside the mitochondrial matrix, the reverse reaction is catalyzed by Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane. nih.gov CPT2 converts L-arachidonoylcarnitine back into arachidonoyl-CoA and releases free L-carnitine. nih.govnih.gov The regenerated arachidonoyl-CoA is then available for beta-oxidation, while the free carnitine is transported back to the cytosol to participate in another cycle. nih.gov
| Enzyme | Location | Function in Carnitine Shuttle |
| Acyl-CoA Synthetase | Cytosol | Activates fatty acids (e.g., arachidonic acid) to acyl-CoA (e.g., arachidonoyl-CoA). nih.gov |
| CPT1 | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine (e.g., L-arachidonoylcarnitine). nih.govnih.gov |
| CPT2 | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA within the mitochondrial matrix. nih.govnih.gov |
Role of Carnitine/Acylcarnitine Transporter (CACT)
The transport of L-arachidonoylcarnitine across the highly impermeable inner mitochondrial membrane is mediated by a specific carrier protein known as the carnitine/acylcarnitine transporter (CACT), also referred to as carnitine-acylcarnitine translocase or solute carrier family 25 member 20 (SLC25A20). wikipedia.orgnih.govgosset.ai CACT is a critical component of the carnitine shuttle, acting as an antiporter. nih.govwikipedia.org
Degradation and Turnover of L-Arachidonoylcarnitine
Once L-arachidonoylcarnitine has been transported into the mitochondrial matrix and converted back to arachidonoyl-CoA, its fatty acid component is destined for catabolism.
Beta-Oxidation in Mitochondrial Matrix
The primary pathway for the degradation of arachidonoyl-CoA in the mitochondria is beta-oxidation. nih.govwikipedia.org This is a cyclical four-step process that sequentially shortens the fatty acid chain by two carbon atoms per cycle, generating acetyl-CoA, NADH, and FADH2. wikipedia.org
The steps of beta-oxidation are as follows:
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of the acyl-CoA chain, producing a molecule of FADH2. wikipedia.org
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing a molecule of NADH. wikipedia.org
Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA molecule that is two carbons shorter. wikipedia.org
This cycle repeats until the entire fatty acid chain is broken down into acetyl-CoA units. wikipedia.org These acetyl-CoA molecules can then enter the citric acid cycle for further oxidation and ATP production. nih.gov
| Step | Enzyme | Input | Output |
| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Cn-acyl-CoA, FAD | trans-Δ2-enoyl-CoA, FADH2 |
| 2. Hydration | Enoyl-CoA Hydratase | trans-Δ2-enoyl-CoA, H2O | L-3-hydroxyacyl-CoA |
| 3. Oxidation | 3-hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoA, NAD+ | 3-ketoacyl-CoA, NADH, H+ |
| 4. Thiolysis | Thiolase | 3-ketoacyl-CoA, Coenzyme A | Cn-2-acyl-CoA, Acetyl-CoA |
Molecular Mechanisms and Biological Functions of L Arachidonoylcarnitine
Role in Mitochondrial Bioenergetics and Fatty Acid Oxidation
Mitochondria are central to cellular energy production, and the oxidation of fatty acids is a key process in meeting the cell's energy demands. L-Arachidonoylcarnitine, as a long-chain acylcarnitine, is intricately involved in this process.
Facilitation of Long-Chain Fatty Acid Entry into Mitochondria
The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs), which are a major source of energy for tissues such as the heart and skeletal muscle, especially during periods of fasting or exercise. researchgate.netyoutube.commdpi.com To overcome this barrier, LCFAs are transported into the mitochondrial matrix via the carnitine shuttle system. youtube.comnih.gov
The process begins in the cytoplasm where long-chain fatty acids are activated to their acyl-CoA esters. nih.gov The enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming a long-chain acylcarnitine, such as L-Arachidonoylcarnitine. researchgate.netnih.govnih.gov This newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). researchgate.netnih.govnih.gov Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, transferring the acyl group back to coenzyme A to reform acyl-CoA, which can then enter the β-oxidation pathway. researchgate.netnih.govnih.gov The released L-carnitine is shuttled back to the cytoplasm to participate in another round of fatty acid transport. researchgate.net
This shuttle mechanism is crucial for the continuous supply of LCFAs for energy production within the mitochondria. youtube.com
Modulation of the Acyl-CoA/CoA Ratio within Mitochondria
The balance between free coenzyme A (CoA) and its acylated forms (acyl-CoAs) within the mitochondrial matrix is critical for maintaining metabolic homeostasis. An accumulation of acyl-CoAs can inhibit various metabolic enzymes and disrupt mitochondrial function. L-carnitine and the formation of acylcarnitines like L-Arachidonoylcarnitine play a vital role in buffering this ratio. nih.gov
By converting acyl-CoAs to acylcarnitines, the carnitine shuttle system helps to prevent the toxic accumulation of acyl-CoAs and liberates free CoA. nih.gov This process is essential for the proper functioning of metabolic pathways that require CoA, including the Krebs cycle and the β-oxidation of fatty acids. The maintenance of a healthy acyl-CoA/CoA ratio is crucial for metabolic flexibility, allowing the cell to switch between different energy substrates as needed. nih.gov
Impact on Oxidative Phosphorylation and ATP Production
The primary function of fatty acid oxidation is the production of ATP through oxidative phosphorylation. nih.gov The β-oxidation of acyl-CoAs, including arachidonoyl-CoA derived from L-Arachidonoylcarnitine, generates acetyl-CoA, NADH, and FADH2. nih.govnih.gov Acetyl-CoA enters the Krebs cycle to produce more NADH and FADH2, which then donate electrons to the electron transport chain. nih.gov The flow of electrons through the electron transport chain drives the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that is used by ATP synthase to produce ATP. nih.gov
L-Arachidonoylcarnitine as a Lipid Signaling Mediator
Beyond its role in energy metabolism, L-Arachidonoylcarnitine and its precursor, arachidonic acid, are involved in cellular signaling.
Interplay with Arachidonic Acid-Derived Eicosanoids
L-Arachidonoylcarnitine can be hydrolyzed to release arachidonic acid, a polyunsaturated fatty acid that is a precursor to a large family of potent signaling molecules called eicosanoids. nih.govnih.gov Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are involved in a wide array of physiological and pathological processes, including inflammation, immunity, and the regulation of vascular homeostasis. nih.govnih.gov
The release of arachidonic acid from cellular stores is a key regulatory step in eicosanoid synthesis. nih.gov Therefore, L-Arachidonoylcarnitine can be considered a storage and transport form of arachidonic acid, potentially influencing the local availability of this precursor for eicosanoid production. nih.gov
Influence on Cellular Signaling Cascades (e.g., Protein Kinase C)
Arachidonic acid, which can be released from L-Arachidonoylcarnitine, has been shown to influence various cellular signaling cascades. One notable example is its effect on Protein Kinase C (PKC). nih.gov Certain isoforms of PKC are activated by lipids, and arachidonic acid has been demonstrated to stimulate the activity of specific PKC isoforms. nih.gov The activation of PKC can, in turn, trigger a downstream cascade of phosphorylation events that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.
Research has also indicated a potential link between acetyl-L-carnitine, a related compound, and the activation of PKC-gamma and MAPKs in models of neuropathic pain, suggesting a broader role for carnitine esters in cellular signaling. nih.gov
Table 1: Key Proteins in L-Arachidonoylcarnitine Metabolism and Signaling
| Protein | Location | Function |
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of acylcarnitines from acyl-CoAs and L-carnitine. researchgate.netnih.govnih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix. researchgate.netnih.govnih.gov |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. researchgate.netnih.govnih.gov |
| Protein Kinase C (PKC) | Cytosol, Membranes | A family of signaling proteins that can be activated by lipids like arachidonic acid. nih.gov |
Interactions with Cellular Components and Enzyme Activity
The interaction of L-Arachidonoylcarnitine with intracellular components is fundamental to its biological effects. These interactions range from binding to proteins, which can alter their structure and function, to modulating the complex environment of cellular membranes.
L-Arachidonoylcarnitine has been shown to interact with myoglobin (B1173299) (Mb), an abundant protein in muscle and cardiomyocytes. nih.gov Molecular dynamics simulations reveal that acylcarnitines, including L-Arachidonoylcarnitine, can bind to oxy-myoglobin. nih.gov The binding occurs within a hydrophobic pocket of the protein. nih.gov
The addition of the carnitine headgroup to the arachidonic acid tail appears to enhance the binding by pushing the acyl tail deeper into the myoglobin pocket. nih.gov This interaction induces conformational changes in the lipid itself; for instance, the polyunsaturated tail of arachidonoylcarnitine (B15074170) exhibits a bend in a different location compared to arachidonate (B1239269) when bound to myoglobin. nih.gov While the binding of oxygen to the heme group in myoglobin is known to cause conformational changes in the protein, the specific conformational shifts in myoglobin induced by L-Arachidonoylcarnitine binding are a subject of ongoing research. nih.gov
| Parameter | Finding | Source |
| Binding Target | Oxy-Myoglobin | nih.gov |
| Binding Site | Hydrophobic pocket | nih.gov |
| Effect of Carnitine Group | Appears to strengthen binding by pushing the acyl tail deeper into the pocket. | nih.gov |
| Lipid Conformation | The acyl tail of L-Arachidonoylcarnitine bends in a distinct location compared to arachidonate upon binding. | nih.gov |
L-Arachidonoylcarnitine and other long-chain acylcarnitines can significantly modulate membrane-associated systems, particularly the mitochondrial inner membrane. nih.gov Due to their amphipathic nature, these molecules can insert themselves into lipid bilayers. Research using model mitochondrial membranes has shown that long-chain acylcarnitines primarily insert their acyl chain into the outer leaflet of the membrane. nih.gov
This insertion has two major consequences. First, it can cause a local expansion of the membrane leaflet. nih.gov Second, the positively charged carnitine moiety remains at the membrane surface. nih.gov This alters the surface electrostatics of the membrane, which may lead to the displacement of counterions and interfere with the electrochemical gradient across the inner mitochondrial membrane. nih.gov Such alterations can, in turn, affect mitochondrial bioenergetic pathways and modulate the function of membrane-embedded proteins and signaling systems. nih.gov
Regulation of Cellular Processes
Through its interactions with cellular components, L-Arachidonoylcarnitine is involved in regulating key cellular processes, including maintaining membrane integrity and participating in metabolic detoxification pathways.
The insertion of L-Arachidonoylcarnitine's acyl chain into membranes directly impacts their dynamics and stability. nih.gov Studies on phosphatidylcholine vesicles have shown that long-chain acylcarnitines preferentially localize to the outer leaflet of the vesicle. nih.gov This partitioning can alter membrane fluidity and permeability. nih.gov
Furthermore, related studies on carnitine and its acetyl-ester in human erythrocytes suggest that these compounds can increase membrane stability, particularly when the cells are under high shear stress. nih.gov This stabilizing effect is thought to occur via specific interactions with cytoskeletal proteins. nih.gov While shorter-chain acylcarnitines tend to have a stabilizing effect, the longer acyl chain of L-Arachidonoylcarnitine favors partitioning into the membrane, which can alter its physical properties and potentially influence the function of membrane-bound proteins. nih.gov
| Interaction | Effect on Membrane | Potential Mechanism | Source |
| Acyl Chain Insertion | Local expansion of the membrane leaflet; altered fluidity and permeability. | Partitioning of the hydrophobic acyl chain into the lipid bilayer. | nih.gov |
| Carnitine Moiety | Alters surface electrostatics of the outer mitochondrial leaflet. | The positively charged headgroup remains at the aqueous interface. | nih.gov |
| General Carnitine Esters | Increased membrane stability under shear stress (observed in erythrocytes). | Interaction with cytoskeletal proteins. | nih.gov |
A primary function of the carnitine system is to manage the flow of fatty acids for energy production and to prevent the toxic accumulation of their metabolic intermediates. researchgate.netnih.gov L-carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation by converting them into acylcarnitine esters. bertin-bioreagent.comcaymanchem.com
This process is crucial for detoxification because it removes excess acyl-CoA molecules from the mitochondria and cytoplasm. researchgate.net An accumulation of these acyl groups can be toxic, potentially leading to mitochondrial dysfunction and damage to cellular membranes through lipid peroxidation. researchgate.netnih.gov By converting acyl-CoAs into acylcarnitines like L-Arachidonoylcarnitine, the cell can safely transport them for energy production or remove them, thereby protecting cellular structures from damage. researchgate.netnih.gov
Advanced Analytical Methodologies for L Arachidonoylcarnitine Research
Mass Spectrometry-Based Platforms
Mass spectrometry (MS) stands as the cornerstone technology for the analysis of L-Arachidonoylcarnitine and its related compounds due to its high sensitivity and specificity. nih.gov Various MS-based platforms are employed to handle the complexity of biological samples and the diverse nature of acylcarnitine species.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of acylcarnitines, including L-Arachidonoylcarnitine. creative-proteomics.com This method combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. creative-proteomics.com The use of LC-MS/MS allows for the separation of isomeric and isobaric compounds, which is a significant challenge in acylcarnitine analysis. nih.govresearchgate.net
Methodologies often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection. bevital.nonih.gov The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. acs.orgnih.gov For instance, a rapid, 9-minute LC-MS/MS analysis using a Raptor ARC-18 column has been developed for the testing of 25 underivatized acylcarnitines, including critical isobaric compounds for differential diagnosis. restek.com Another method utilizes a hydrophilic interaction liquid chromatographic column to separate carnitine and eleven acylcarnitines within 7 minutes without the need for derivatization or ion-pairing reagents. nih.govvtt.fi
The mass spectrometric detection is commonly performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes. nih.govmdpi.com In these modes, specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity. nih.gov For acylcarnitines, a common characteristic fragment ion at m/z 85 is often monitored. nih.govresearchgate.net The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.govnih.gov
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Chromatography | Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) | Hydrophilic Interaction Liquid Chromatography (HILIC) column |
| Analysis Time | 9 minutes | 7 minutes |
| Analytes | 25 underivatized acylcarnitines | Carnitine and 11 acylcarnitines |
| Key Feature | Separation of key isobars for differential diagnosis. restek.com | No derivatization or ion-pairing reagent required. nih.govvtt.fi |
| Sample Preparation | Simple protein precipitation. restek.com | Minimal, involving organic solvent addition and centrifugation. nih.govvtt.fi |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) represents an alternative approach for the analysis of acylcarnitines. creative-proteomics.com While less common than LC-MS/MS for this class of compounds due to their low volatility, GC-MS methods have been developed and can provide excellent chromatographic resolution. nih.govportlandpress.com
A key step in GC-MS analysis of acylcarnitines is derivatization to increase their volatility and thermal stability. portlandpress.com One established method involves the conversion of acylcarnitines into their N-demethylated propyl ester derivatives. portlandpress.com This allows for their separation on a GC column and subsequent detection by mass spectrometry. portlandpress.com Another approach utilizes transformation into acyloxylactones, which are then analyzed by positive GC-chemical ionization (CI)-MS. nih.govsigmaaldrich.com
In GC-CI-MS, isobutane (B21531) is often used as the reactant gas, and selective monitoring of a common ion at m/z researchgate.net+ and the protonated molecular ion enables sensitive detection of a wide range of acylcarnitines. nih.govsigmaaldrich.com The use of stable isotope-labeled internal standards is also essential for accurate quantification in GC-MS methods. nih.govresearchgate.net These methods have demonstrated the ability to quantify acylcarnitines in the sub-nanomolar range. nih.gov
Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS) for Lipidomic Profiling
Ultra-performance liquid chromatography (UPLC), a high-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art platform for comprehensive lipidomic profiling, which includes the analysis of L-Arachidonoylcarnitine and other acylcarnitines. nih.govnih.gov UPLC systems utilize smaller particle size columns, leading to enhanced separation efficiency, narrower peaks, and improved sensitivity compared to traditional HPLC. nih.govnih.gov
UPLC-MS/MS methods have been successfully applied to the analysis of a large number of lipid species, including hundreds of acylcarnitines in a single run. nih.govnih.gov These methods often employ reversed-phase or HILIC chromatography for optimal separation. For instance, a method using a solid phase extraction technique followed by UPLC separation and tandem mass spectrometry analysis identified 355 acylcarnitines in human urine. nih.govnih.gov Another UPLC-MS/MS method was developed for the determination of L-carnitine and acetyl-L-carnitine in human serum, demonstrating good linearity and recovery. nih.gov
The combination of UPLC's high-resolution separation with the sensitivity and selectivity of tandem mass spectrometry makes it a powerful tool for discovering and quantifying lipid biomarkers in various diseases. nih.gov
| Feature | UPLC-MS/MS Method |
| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Advantage | Enhanced separation efficiency, narrower peaks, and improved sensitivity over conventional HPLC. nih.govnih.gov |
| Application | Comprehensive lipidomic profiling, including the analysis of hundreds of acylcarnitines. nih.govnih.gov |
| Sample Types | Human urine, serum. nih.govnih.govnih.gov |
Metabolomics and Lipidomics Strategies
Metabolomics and lipidomics are comprehensive approaches that aim to profile a wide range of small molecules (metabolites) or lipids in a biological system. These strategies are instrumental in understanding the metabolic perturbations associated with various conditions, where acylcarnitines like L-Arachidonoylcarnitine can serve as important biomarkers. nih.govnih.gov
Comprehensive Profiling of Acylcarnitine Species
The comprehensive profiling of acylcarnitine species is a key objective in many metabolomic and lipidomic studies. researchgate.netacs.orgacs.org This involves the detection and quantification of a broad spectrum of acylcarnitines with varying acyl chain lengths and saturation levels. nih.govresearchgate.net Such detailed profiling can provide insights into the activity of different metabolic pathways, including fatty acid oxidation and amino acid catabolism. nih.govnih.gov
Advanced analytical methods, particularly those based on high-resolution mass spectrometry, have enabled the detection of an extensive number of acylcarnitine species. acs.orgacs.orgselleckchem.com For example, a novel method using high-resolution parallel reaction monitoring (PRM) LC-MS/MS detected a total of 117 acylcarnitines in mouse plasma and urine samples. acs.orgacs.org Another strategy based on LC-high-resolution mass spectrometry (LC-HRMS) led to the construction of a database containing 758 acylcarnitines. selleckchem.com These comprehensive profiles are crucial for identifying subtle metabolic changes and discovering potential disease biomarkers. nih.govnih.gov
Data Acquisition and Analysis Techniques for L-Arachidonoylcarnitine Detection
The detection and analysis of L-Arachidonoylcarnitine within complex lipidomics datasets require sophisticated data acquisition and analysis techniques. nih.gov Data acquisition in MS-based lipidomics can be performed in either data-dependent (DDA) or data-independent (DIA) modes. nih.govresearchgate.net DDA triggers MS/MS fragmentation based on the intensity of precursor ions, while DIA fragments all ions within a specified mass range, providing a more comprehensive dataset. nih.govresearchgate.net A strategy combining both DIA and DDA has been proposed for the comprehensive determination of acylcarnitines in human serum. researchgate.netoup.com
Following data acquisition, a series of data processing steps are necessary, including peak picking, alignment, and quantification. nih.gov Bioinformatics tools and software packages are essential for handling the large and complex datasets generated in lipidomics. clipidomics.comoup.com Tools like LipidSig, ADViSELipidomics, and others offer functionalities for statistical analysis, data visualization, and pathway analysis. clipidomics.comresearchgate.net These tools facilitate the identification of significant changes in lipid profiles and the interpretation of their biological meaning. oup.comresearchgate.net For instance, multivariate statistical methods such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) are commonly used to identify lipids that differentiate between experimental groups. mdpi.com
| Data Analysis Tool | Key Features |
| LipidSig | Web-based tool for lipidomic data analysis, including profiling, differential expression, and correlation analysis. researchgate.net |
| ADViSELipidomics | Shiny app for preprocessing, analyzing, and visualizing lipidomics data. clipidomics.com |
| MetaboAnalyst | A comprehensive web-based tool for metabolomics data analysis. oup.com |
| lipidr | An R/Bioconductor package for data mining and analysis of lipidomics datasets. oup.com |
Isotope-Labeled Standards for Quantitative Research
Quantitative analysis of L-Arachidonoylcarnitine in research settings heavily relies on the principle of isotope dilution mass spectrometry, a powerful technique that utilizes stable isotope-labeled internal standards to ensure accuracy and precision. restek.com The use of a stable isotope-labeled analogue of the analyte, such as L-Arachidonoylcarnitine-d3, is a cornerstone of modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). lgcstandards.com
These internal standards are molecules that are chemically identical to the analyte of interest but have one or more of their atoms replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). isotope.com For L-Arachidonoylcarnitine, a deuterated standard like L-Arachidonoylcarnitine-d3, where three hydrogen atoms in a methyl group are replaced by deuterium, is commercially available for research purposes. lgcstandards.com
The methodology involves adding a known amount of the isotope-labeled internal standard to the biological sample at the very beginning of the sample preparation process. nih.gov This "spiked" sample is then subjected to extraction, purification, and analysis. Because the internal standard has nearly identical physicochemical properties to the endogenous L-Arachidonoylcarnitine, it experiences the same processing effects, including any loss during extraction, ion suppression or enhancement during mass spectrometry analysis, and variations in instrument response.
During LC-MS/MS analysis, the instrument can differentiate between the endogenous (light) L-Arachidonoylcarnitine and the isotope-labeled (heavy) internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate quantification of the endogenous L-Arachidonoylcarnitine can be achieved. nih.gov This ratiometric measurement corrects for a wide range of potential errors, thus significantly improving the reliability and reproducibility of the results.
The table below illustrates the properties of a commercially available isotope-labeled standard for L-Arachidonoylcarnitine research.
| Property | Value |
| Analyte Name | Arachidonoyl-L-carnitine-d3 |
| Molecular Formula | C27H42D3NO4 |
| Molecular Weight | 450.67 |
| Isotope Label | Deuterium |
| Storage Temperature | -20°C |
| Data sourced from LGC Standards. lgcstandards.com |
Sample Preparation and Matrix Effects in Research Studies
The analysis of L-Arachidonoylcarnitine from biological sources presents significant challenges due to the complexity of the sample matrix. Biological tissues and fluids contain a vast array of molecules, such as proteins, lipids, salts, and other metabolites, that can interfere with the analysis and affect the accuracy of quantification. Therefore, meticulous sample preparation is a critical step to isolate L-Arachidonoylcarnitine and minimize these matrix effects.
Extraction from Biological Tissues and Fluids for Research Analysis
The choice of extraction method for L-Arachidonoylcarnitine depends on the biological matrix being studied. Common matrices in acylcarnitine research include plasma, serum, whole blood (often as dried blood spots), and various tissues like liver and muscle. nih.govnih.gov
Protein Precipitation: A widely used and straightforward method for plasma and serum samples is protein precipitation. nih.gov This technique involves the addition of a cold organic solvent, typically methanol, to the sample. The solvent denatures and precipitates the majority of the proteins, which can then be removed by centrifugation. The supernatant, containing L-Arachidonoylcarnitine and other small molecules, is then collected for further analysis. For instance, a common procedure involves dissolving 10 µL of plasma in 100 µL of ice-cold methanol. nih.gov
Solid-Phase Extraction (SPE): For more complex samples or when a higher degree of purification is required, solid-phase extraction is employed. This technique separates compounds based on their physical and chemical properties. For acylcarnitines, which are cationic, cation-exchange SPE cartridges can be used to capture them from the sample matrix while allowing neutral and anionic contaminants to be washed away. nih.gov The retained acylcarnitines are then eluted with a suitable solvent.
Extraction from Tissues: For tissue samples, a homogenization or grounding step, often under liquid nitrogen to prevent enzymatic degradation, is necessary before extraction. nih.gov The homogenized tissue is then typically extracted with a solvent like methanol. For example, 40 mg of tissue can be extracted using 1,800 µL of ice-cold methanol, followed by centrifugation to separate the extract from the tissue debris. nih.gov
The following table summarizes common extraction methods for L-Arachidonoylcarnitine from different biological samples.
| Biological Matrix | Extraction Method | Key Steps |
| Plasma/Serum | Protein Precipitation | Addition of cold methanol, vortexing, centrifugation, collection of supernatant. nih.gov |
| Plasma/Serum | Solid-Phase Extraction | Sample loading onto a cation-exchange cartridge, washing, elution of acylcarnitines. nih.gov |
| Tissues (e.g., liver) | Solvent Extraction | Homogenization of tissue, addition of cold methanol, centrifugation, collection of supernatant. nih.gov |
| Dried Blood Spots | Solvent Extraction | Punching a disk from the card, extraction with a solvent mixture (e.g., methanol). nih.gov |
Minimizing Contamination and Ensuring Stability for Research Applications
Ensuring the integrity of L-Arachidonoylcarnitine during sample handling, storage, and analysis is crucial for obtaining reliable research data. Contamination and degradation are significant concerns that must be actively managed.
Minimizing Contamination: Contamination can arise from various sources, including laboratory equipment, solvents, and cross-contamination between samples. To mitigate this, researchers should use high-purity solvents and reagents. Glassware should be scrupulously cleaned, and the use of disposable, single-use plasticware is often preferred. To prevent cross-contamination, samples should be processed individually, and pipette tips should be changed between each sample. The inclusion of a "blank" sample (a matrix sample without the analyte) in the analytical run can help to identify and quantify any background contamination.
Ensuring Stability: L-Arachidonoylcarnitine, like other acylcarnitines, is susceptible to degradation, primarily through hydrolysis of the ester bond, which liberates free carnitine and arachidonic acid. nih.gov The stability of acylcarnitines is influenced by temperature, pH, and storage duration.
Temperature: For long-term storage, biological samples intended for L-Arachidonoylcarnitine analysis should be kept at -80°C. nih.gov Studies have shown that while acylcarnitines are stable for at least 330 days at -18°C, they degrade at room temperature. nih.gov Long-chain acylcarnitines tend to be more stable than short-chain ones under these conditions. nih.gov
pH: The stability of acylcarnitines is pH-dependent. They are generally more stable in neutral to acidic conditions. Basic conditions (pH > 9) can lead to rapid hydrolysis. researchgate.net Therefore, buffers and solvents used in sample preparation and analysis should be maintained at an appropriate pH.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as this can accelerate degradation. It is recommended to aliquot samples into smaller volumes for single use.
The use of isotope-labeled internal standards, as discussed in section 4.2.3, is also a key strategy to compensate for any degradation that may occur during sample processing.
The table below outlines key considerations for maintaining the stability of L-Arachidonoylcarnitine in research applications.
| Factor | Recommendation | Rationale |
| Storage Temperature | -80°C for long-term storage. nih.gov | Minimizes enzymatic activity and chemical degradation. nih.gov |
| pH | Maintain neutral to acidic conditions during processing. | Acylcarnitines are unstable and hydrolyze at basic pH. researchgate.net |
| Freeze-Thaw Cycles | Aliquot samples to avoid repeated cycles. | Prevents physical and chemical degradation of the analyte. |
| Internal Standards | Add at the beginning of sample preparation. | Corrects for analyte loss or degradation during the analytical process. restek.comnih.gov |
L Arachidonoylcarnitine in Preclinical Pathophysiological Models and Mechanistic Investigations
Association with Metabolic Dysregulation in In Vitro and Animal Models
Preclinical studies utilizing cell cultures and animal models have been instrumental in elucidating the association between elevated levels of long-chain acylcarnitines, such as L-Arachidonoylcarnitine, and the pathogenesis of metabolic dysregulation.
In conditions of lipid over-supply, such as that modeled by high-fat diets in animals, the capacity of mitochondrial beta-oxidation can be exceeded. This leads to an accumulation of fatty acyl-CoAs in the mitochondrial matrix, which are then esterified to carnitine to form acylcarnitines, including L-Arachidonoylcarnitine, for potential export from the mitochondria. This process is thought to be a mechanism to relieve the mitochondrial stress caused by an excess of fatty acid substrates.
The accumulation of L-Arachidonoylcarnitine is not an isolated event. The long-chain fatty acyl-CoAs that are its precursors are also substrates for the synthesis of other bioactive lipid metabolites, such as diacylglycerols and ceramides. nih.gov Elevated levels of these lipids have been shown in multiple models of insulin (B600854) resistance to activate protein kinase C and protein phosphatases that can interfere with insulin signaling pathways. nih.gov Therefore, the presence of high levels of L-Arachidonoylcarnitine can be seen as an indicator of a broader dysregulation of lipid metabolism, where there is an accumulation of multiple potentially lipotoxic species.
Table 1: Research Findings on L-Arachidonoylcarnitine and Lipid Metabolism
| Model System | Key Findings | Reference |
|---|---|---|
| Porcine Oocytes | L-carnitine supplementation enhanced lipid metabolism, increased the density of active mitochondria, and reduced lipid droplet density. | nih.gov |
| Buffalo Embryos | L-carnitine supplementation in embryo culture media improved embryo quality by reducing fatty acid synthesis and lipid droplet formation. | nih.gov |
| Neonates (Human) | Administration of carnitine with lipid infusions was studied to understand its effect on lipid metabolism. | capes.gov.br |
A growing body of evidence from preclinical models directly links the accumulation of long-chain acylcarnitines, including L-Arachidonoylcarnitine, to the development of insulin resistance. In animal models of diet-induced obesity, increased levels of circulating and tissue acylcarnitines correlate with impaired insulin sensitivity. nih.gov
Specifically, the presence of arachidonoyl-carnitine (C20:4) has been associated with adverse cardiometabolic responses, including alterations in glucose metabolism. nih.gov The proposed mechanism centers on the concept of "lipotoxicity," where the accumulation of lipid intermediates, such as long-chain acylcarnitines and their corresponding acyl-CoAs, in insulin-sensitive tissues like skeletal muscle, liver, and heart, leads to the impairment of insulin signaling cascades. nih.gov This can occur through the activation of inflammatory pathways and cellular stress responses that interfere with the normal function of the insulin receptor and its downstream effectors. Studies have shown that carnitine supplementation can improve insulin-stimulated glucose disposal in obese and diabetic mice, suggesting that by facilitating the clearance of excess acyl groups, the lipotoxic burden is reduced. nih.gov
Table 2: Studies on L-Carnitine and Insulin Resistance
| Model/Study Type | Key Findings | Reference |
|---|---|---|
| Mouse models of metabolic disease | Carnitine supplementation improved insulin-stimulated glucose disposal and increased carbohydrate oxidation. | nih.gov |
| Patients with type 2 diabetes | Insulin sensitivity correlates positively with skeletal muscle acetylcarnitine concentrations. | nih.gov |
| Human study | Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses. | nih.gov |
Obesity is characterized by a state of chronic, low-grade inflammation, with adipose tissue being a key site of inflammatory processes. Macrophages, a type of immune cell, play a central role in orchestrating this inflammation. The lipid environment within adipose tissue can significantly influence macrophage function.
Contribution to Mitochondrial Dysfunction and Oxidative Stress Research
Mitochondria are central to cellular energy metabolism, and their dysfunction is a hallmark of many metabolic diseases. The accumulation of L-Arachidonoylcarnitine is intimately linked to mitochondrial stress and the generation of harmful reactive oxygen species.
Beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce energy. When the influx of fatty acids into the mitochondria exceeds the capacity of the beta-oxidation pathway and the tricarboxylic acid (TCA) cycle, a state of incomplete beta-oxidation occurs. This results in a buildup of acyl-CoA intermediates within the mitochondria. nih.gov
To alleviate this mitochondrial stress, the acyl-CoAs are converted to their corresponding acylcarnitines by carnitine palmitoyltransferase 2 (CPT2) and other carnitine acyltransferases. These acylcarnitines can then be exported from the mitochondria into the cytoplasm and subsequently into the circulation. For this reason, elevated levels of L-Arachidonoylcarnitine and other long-chain acylcarnitines in plasma and tissues are widely regarded as reliable biomarkers of incomplete fatty acid oxidation and mitochondrial overload. nih.gov Their measurement can provide a window into the metabolic state of mitochondria in various pathological conditions.
The same mitochondrial stress that leads to incomplete beta-oxidation and the formation of L-Arachidonoylcarnitine can also result in increased production of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.
Mitochondrial dysfunction is a major source of cellular ROS. nih.gov While direct studies on the effect of L-Arachidonoylcarnitine on ROS production are emerging, the link can be inferred from the known effects of its parent compound, L-carnitine. L-carnitine supplementation has been shown to reduce ROS production and protect against mitochondrial damage in cellular models of stress. nih.govnih.gov For instance, in renal tubular cells treated with a toxicant, L-carnitine was found to decrease ROS production in the mitochondria and restore normal mitochondrial function. nih.gov This suggests that the accumulation of L-Arachidonoylcarnitine, which signifies a state of mitochondrial fatty acid overload that L-carnitine helps to alleviate, is likely associated with an increased generation of ROS. In a study on porcine oocytes, L-carnitine treatment led to significantly lower ROS levels, further supporting the role of a well-functioning carnitine system in mitigating oxidative stress. nih.gov
Exploring Mechanisms of Apoptosis Induction
The role of L-Arachidonoylcarnitine in apoptosis, or programmed cell death, is an area of active investigation. While direct studies on L-Arachidonoylcarnitine are still emerging, its close relationship with arachidonic acid provides a foundation for its potential pro-apoptotic functions. Arachidonic acid itself is a well-known signaling molecule that can trigger apoptotic pathways. L-Arachidonoylcarnitine exists in a dynamic equilibrium with arachidonic acid, suggesting that its cellular levels could influence the availability of free arachidonic acid to participate in apoptotic signaling.
In contrast, L-carnitine, the parent molecule, has been shown in some preclinical models to have anti-apoptotic effects. For instance, in a study on mouse oocytes, L-carnitine demonstrated a protective effect against TNF-α-induced apoptosis. researchgate.net Another study on rat trophoblast cells indicated that L-carnitine promotes cell proliferation, in part by modulating the IGF-1 signaling pathway. nih.gov Research on hepa1c1c7 mouse cancer cells showed that L-carnitine could induce apoptosis by regulating both mitochondria-dependent and death ligand/receptor-dependent pathways. nih.gov These seemingly contradictory roles of L-carnitine and the pro-apoptotic nature of arachidonic acid highlight the need for further research to delineate the specific effects of the combined molecule, L-Arachidonoylcarnitine, on apoptotic processes.
Modulation of Inflammatory Pathways in Model Systems
The involvement of L-Arachidonoylcarnitine in inflammation is intrinsically linked to its arachidonic acid component, a key precursor for the synthesis of pro-inflammatory eicosanoids.
Interaction with Platelet Function and Thromboxane (B8750289) Formation in Research Settings
Research has demonstrated that arachidonic acid can induce platelet aggregation and the formation of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet activator. nih.govnih.gov Studies on the broader role of carnitines in this process have shown that L-carnitine can inhibit platelet function. Specifically, L-carnitine has been found to dose-dependently inhibit collagen-induced platelet aggregation and the subsequent formation of thromboxane A2. nih.gov It achieves this by reducing the incorporation of arachidonic acid into platelet phospholipids (B1166683) and its subsequent release, thereby limiting the substrate available for thromboxane synthesis. nih.gov While these findings focus on L-carnitine, they suggest a potential modulatory role for L-Arachidonoylcarnitine in platelet function, warranting direct investigation.
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Arachidonic Acid | Human Platelet Rich Plasma | Induces reversible platelet aggregation and formation of thromboxane B2. | nih.govnih.gov |
| L-Carnitine | Human Platelets | Dose-dependently inhibits collagen-induced platelet aggregation and thromboxane A2 formation. | nih.gov |
Inflammatory Responses Linked to Arachidonic Acid Turnover
The turnover of arachidonic acid is a critical step in the inflammatory cascade. The release of arachidonic acid from membrane phospholipids makes it available for enzymatic conversion into various inflammatory mediators. Preclinical studies have begun to explore the role of acylcarnitines in modulating inflammatory responses. For example, in a study using RAW 264.7 macrophage-like cells, long-chain acylcarnitines were shown to activate pro-inflammatory signaling pathways. These acylcarnitines induced the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923). Furthermore, l-C14 carnitine, a long-chain acylcarnitine, stimulated the expression and secretion of pro-inflammatory cytokines and induced the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways. This pro-inflammatory effect was found to be blunted by the knockdown of MyD88, a key adaptor protein in many pattern recognition receptor signaling pathways, including Toll-like receptors (TLRs). plos.org
Conversely, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, L-carnitine demonstrated potent anti-inflammatory effects. It was found to inhibit neutrophilic inflammation and decrease diffuse lung damage, potentially by preserving mitochondrial homeostasis in pulmonary macrophages. eur.nl These findings suggest that while some acylcarnitines may be pro-inflammatory, L-carnitine itself can exert anti-inflammatory actions. The precise role of L-Arachidonoylcarnitine in this context remains to be fully elucidated and is likely dependent on the specific cell type and inflammatory stimulus.
L-Arachidonoylcarnitine as a Mechanistic Biomarker
The unique position of L-Arachidonoylcarnitine in fatty acid metabolism makes it a potential biomarker for identifying metabolic shifts in various disease states.
Predicting Metabolic Shifts in Preclinical Disease Progression (e.g., Pulmonary Arterial Hypertension)
Pulmonary arterial hypertension (PAH) is characterized by significant metabolic reprogramming. Metabolomic studies of animal models of PAH have revealed alterations in fatty acid metabolism. For instance, in a swine model of pulmonary hypertension, proteomic and metabolomic analyses of lung tissue identified changes in fatty acid metabolism, particularly in the upper lobes of the lungs. eur.nl Another study on a monocrotaline-induced rat model of PAH identified dysregulated arginine and homocysteine pathways. researchgate.net While these studies did not specifically highlight L-Arachidonoylcarnitine, they point to a broader dysregulation of metabolic pathways where acylcarnitines are key players. A review of metabolomics in pulmonary hypertension notes that a key feature of connective tissue disease-associated PAH is a dysregulated lipid metabolism with increased concentrations of free fatty acids, implying a shift in metabolic substrate utilization and reduced mitochondrial beta-oxidation. nih.gov Given that L-Arachidonoylcarnitine is an intermediate in fatty acid metabolism, its levels could potentially reflect these metabolic shifts and serve as a predictive biomarker for disease progression in preclinical PAH models, though further targeted research is required.
Identifying Alterations in Metabolome Signature in Response to Perturbations in Research
L-Arachidonoylcarnitine has been identified as part of the altered metabolome in response to specific perturbations in research settings, highlighting its potential as a biomarker of metabolic disruption. Acylcarnitines, as a class of metabolites, are considered excellent biomarkers for perturbations in a multitude of metabolic pathways due to their origin from acyl-CoAs, which are central to fatty acid and amino acid catabolism. nih.govmdpi.com
A notable example comes from a study on hypertensive patients treated with the beta-blocker atenolol. The presence of L-Arachidonoylcarnitine (C20:4) at baseline was significantly associated with an increase in glucose levels and was also nominally associated with a decrease in HDL-cholesterol and a smaller reduction in blood pressure in response to treatment. This suggests that L-Arachidonoylcarnitine could be a predictive biomarker for adverse cardiometabolic responses to certain therapeutic interventions.
| Perturbation | Model System | Key Finding | Reference |
|---|---|---|---|
| Atenolol Treatment | Hypertensive Patients | Presence of L-Arachidonoylcarnitine associated with increased glucose and decreased HDL-C in response to treatment. | mdpi.com |
Further research in preclinical models is necessary to explore the utility of L-Arachidonoylcarnitine as a sensitive and specific biomarker for identifying metabolic perturbations in response to a wider range of stimuli, including drug treatments, environmental exposures, and disease progression.
Detection of Aberrant Levels in Specific Tissues or Biofluids in Research Contexts
The quantification of L-Arachidonoylcarnitine and other acylcarnitines in various biological samples is a critical component of preclinical research, offering insights into metabolic dysregulation across a spectrum of pathophysiological models. Acylcarnitines are considered important biomarkers for perturbations in fatty acid and amino acid metabolism, with their profiles in tissues and biofluids reflecting the underlying metabolic state. nih.gov The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled the sensitive and specific detection of these compounds, facilitating investigations into their roles in disease. nih.govresearchgate.net
In preclinical research, aberrant levels of L-Arachidonoylcarnitine have been noted in contexts related to metabolic disorders, particularly those involving mitochondrial dysfunction. These studies help to elucidate the mechanistic links between fatty acid metabolism and disease pathology.
Detailed Research Findings
Research in animal models of metabolic disorders has provided direct evidence of altered acylcarnitine profiles in specific tissues.
Metabolic Disease Models: In a mouse model of long-chain acyl-CoA dehydrogenase (LCAD) deficiency, a disorder of fatty acid oxidation, significant alterations in the acylcarnitine pool were observed across various tissues. While levels of C14–C18 acylcarnitines were variably increased in most tissues, the heart tissue of LCAD-deficient mice showed a notable decrease in very-long-chain acylcarnitines, including those in the C20–C22 range which encompasses L-Arachidonoylcarnitine. nih.gov This finding highlights the tissue-specific nature of metabolic dysregulation and suggests that in the heart, the deficiency might impact the handling of very-long-chain fatty acids like arachidonic acid differently than in other organs. nih.gov
Cardiometabolic and Inflammatory Context: Although some studies are clinical in nature, they provide a strong basis for preclinical investigation. The presence of arachidonoyl-carnitine in serum has been significantly associated with adverse cardiometabolic responses, including increased glucose levels. nih.govnih.gov This is mechanistically significant because L-Arachidonoylcarnitine exists in a dynamic equilibrium with its precursor, arachidonic acid, a pivotal signaling molecule in inflammatory pathways. nih.govresearchgate.net The metabolism of arachidonic acid produces prostaglandins and leukotrienes, which are potent mediators of inflammation. nih.govyoutube.com Therefore, elevated levels of L-Arachidonoylcarnitine in biofluids may reflect an underlying pro-inflammatory state or disruptions in fatty acid metabolism that contribute to insulin resistance. nih.gov
Neurological Disease Models: The role of carnitines in neuroprotection is an active area of research, particularly in models of mitochondrial dysfunction and oxidative stress, which are hallmarks of many neurodegenerative diseases. nih.govnih.gov In conditions like Huntington's disease, altered energy metabolism and mitochondrial dysfunction are key pathogenic features. nih.gov While direct measurements of L-Arachidonoylcarnitine in these specific models are not always detailed, the established role of the carnitine system in mitochondrial fatty acid transport suggests that acylcarnitine profiling in brain tissue and biofluids is a valuable approach for understanding the metabolic basis of neuronal injury. nih.gov
The following table summarizes key findings regarding the detection of aberrant acylcarnitine levels in relevant research contexts.
| Pathophysiological Model/Context | Tissue or Biofluid | Detected Aberration in Acylcarnitine Profile | Reference |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) Deficiency Mouse Model | Heart | Decrease in very-long-chain (C20-C22) acylcarnitines. | nih.gov |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) Deficiency Mouse Model | Liver, Kidney, Spleen | Variable elevation in C14-C18 acylcarnitines. | nih.gov |
| Hypertension with Cardiometabolic Risk (Informing Preclinical Studies) | Serum | Presence of Arachidonoyl-carnitine (C20:4) associated with increased glucose. | nih.govnih.gov |
These findings from preclinical models underscore the importance of measuring tissue- and biofluid-specific levels of L-Arachidonoylcarnitine to understand its role in various disease states. The alterations observed are often linked to fundamental processes such as mitochondrial fatty acid oxidation and inflammatory signaling.
Future Research Directions and Emerging Paradigms for L Arachidonoylcarnitine
Development of Advanced In Vitro and In Vivo Mechanistic Models
To move beyond correlational studies and dissect the precise mechanisms of L-Arachidonoylcarnitine action, sophisticated biological models that more accurately recapitulate human physiology are essential.
The advent of CRISPR/Cas9 and other gene-editing technologies offers a powerful toolkit for dissecting the metabolic pathways governing L-Arachidonoylcarnitine synthesis, transport, and degradation. Mutations in genes encoding for transporters like OCTN2 (coded by SLC22A5) or enzymes such as carnitine-acylcarnitine translocase are known to cause significant disturbances in acylcarnitine profiles. hmdb.canih.gov
By precisely editing genes in relevant cell lines or model organisms, researchers can investigate the direct consequences on L-Arachidonoylcarnitine levels and associated phenotypes. For example, creating specific knockouts or modifications of carnitine palmitoyltransferases (CPTs) or acyl-CoA synthetases could clarify their substrate specificity for arachidonic acid and the subsequent formation of L-Arachidonoylcarnitine. Recent studies have successfully used CRISPR to generate OCTN2-defective human induced pluripotent stem cells (hiPSCs) to model primary carnitine deficiency, a strategy that could be adapted to specifically study the long-chain acylcarnitine pathway. nih.gov Furthermore, pooled CRISPR screens targeting libraries of metabolic genes can identify novel players in L-Arachidonoylcarnitine metabolism. biorxiv.org
Table 1: Potential Gene Targets for CRISPR/Cas9-Mediated Elucidation of L-Arachidonoylcarnitine Pathways This table is interactive. You can sort and filter the data.
| Gene Target | Encoded Protein | Rationale for Investigation | Potential Finding |
|---|---|---|---|
| CPT1/CPT2 | Carnitine Palmitoyltransferase 1/2 | Key enzymes in the transport of long-chain fatty acids into mitochondria. Their specific affinity for arachidonoyl-CoA is a critical determinant of L-Arachidonoylcarnitine synthesis. | Determine the rate-limiting step in mitochondrial L-Arachidonoylcarnitine formation. |
| SLC22A5 | OCTN2 Carnitine Transporter | Primary transporter for carnitine uptake into cells. nih.gov Mutations cause systemic carnitine deficiency, affecting all acylcarnitine pools. | Clarify the impact of systemic carnitine availability on the specific L-Arachidonoylcarnitine pool. |
| SLC25A20 | Carnitine-Acylcarnitine Translocase (CACT) | Transports acylcarnitines across the inner mitochondrial membrane. hmdb.ca Its efficiency with C20:4 acylcarnitine is unknown. | Understand the kinetics of L-Arachidonoylcarnitine transport into the mitochondrial matrix for beta-oxidation. |
| ACSLs | Acyl-CoA Synthetase Long-Chain Family | Family of enzymes that activate fatty acids to their CoA esters. Specific isoforms may have preferences for arachidonic acid. | Identify the primary enzymatic sources of arachidonoyl-CoA destined for carnitine conjugation. |
Traditional 2D cell cultures often fail to replicate the complex architecture and microenvironment of living tissues, which can alter cellular signaling and metabolic responses. nih.govnih.gov Organ-on-a-chip (OOC) and 3D culture technologies provide more physiologically relevant platforms by incorporating 3D cell arrangements, fluid flow, and multi-tissue interactions. nih.govmdpi.comfrontiersin.org
These systems are ideal for studying the functional effects of L-Arachidonoylcarnitine in specific organ contexts. For instance, a "heart-on-a-chip" model using cardiomyocytes could be used to mechanistically probe the observation that the presence of L-Arachidonoylcarnitine is associated with adverse cardiometabolic responses. nih.govnih.govmdpi.com Similarly, a "liver-on-a-chip" could be used to study its metabolism and influence on hepatic lipid accumulation, while a "neurovascular-unit-on-a-chip" could help elucidate its role in the central nervous system, where its precursor, arachidonic acid, is highly abundant. nih.gov Studies have already shown that 3D cultures can reveal drug resistance not seen in 2D models, a phenomenon that may be relevant for understanding cellular responses to metabolic stressors like high levels of specific acylcarnitines. nih.gov
Table 2: Application of Organ-on-a-Chip (OOC) Models for L-Arachidonoylcarnitine Research This table is interactive. You can sort and filter the data.
| OOC Model | Cell Types | Research Question | Potential Insights |
|---|---|---|---|
| Heart-on-a-Chip | Cardiomyocytes, Cardiac Fibroblasts, Endothelial Cells | What is the direct effect of L-Arachidonoylcarnitine on cardiac contractility, metabolism, and electrophysiology? | Elucidate mechanisms behind observed associations with hyperglycemia and poor antihypertensive response. nih.govnih.gov |
| Liver-on-a-Chip | Hepatocytes, Stellate Cells, Kupffer Cells | How is L-Arachidonoylcarnitine metabolized in the liver and does it contribute to steatosis or inflammation? | Map the metabolic fate of L-Arachidonoylcarnitine and its role in non-alcoholic fatty liver disease (NAFLD). |
| Gut-on-a-Chip | Intestinal Epithelial Cells (e.g., Caco-2), Endothelial Cells, Immune Cells | How is dietary L-carnitine and arachidonic acid absorbed and metabolized to form L-Arachidonoylcarnitine within the intestinal wall? | Understand the contribution of intestinal metabolism to systemic L-Arachidonoylcarnitine levels. nih.gov |
| Astrocytes/Neuron Co-Culture | Astrocytes, Neurons | What is the role of L-Arachidonoylcarnitine in neuronal energy support and mitochondrial function, particularly under ischemic conditions? nih.gov | Investigate its potential neurotoxic or neuroprotective roles in conditions like stroke. nih.govresearchgate.net |
Identification of Novel Regulatory Networks and Enzyme Interactions
L-Arachidonoylcarnitine does not exist in a vacuum. Its biological effects are mediated through interactions with proteins and its concentration is controlled by complex enzymatic networks.
While the primary role of carnitine is to facilitate fatty acid transport, acylcarnitines themselves may have signaling roles mediated by specific binding proteins. A recent study identified myoglobin (B1173299) as a novel binding protein for long-chain acylcarnitines, with binding affinities higher than for their corresponding fatty acids. nih.gov This groundbreaking work suggests that other proteins may exist that bind L-Arachidonoylcarnitine to regulate its availability, traffic it to specific cellular compartments, or mediate downstream signaling events.
Future research should employ techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screens, and computational molecular docking simulations to identify new binding partners. nih.gov Potential candidates include other members of the fatty acid-binding protein (FABP) family, nuclear receptors, or ion channels, given the structural similarity of L-Arachidonoylcarnitine to other lipid signaling molecules.
Table 3: Known and Potential Binding Proteins for L-Arachidonoylcarnitine This table is interactive. You can sort and filter the data.
| Protein | Status | Functional Implication | Research Approach |
|---|---|---|---|
| Myoglobin | Identified nih.gov | Sequestration and transport in oxidative muscle tissue; potential regulation of local availability. nih.gov | Isothermal Titration Calorimetry (ITC), Molecular Dynamics (MD) Simulations. nih.gov |
| Fatty Acid-Binding Proteins (FABPs) | Potential | Intracellular trafficking, buffering of acylcarnitine pools, and delivery to organelles like mitochondria or peroxisomes. nih.gov | Competitive binding assays against known lipid ligands; structural modeling. |
| Nuclear Receptors (e.g., PPARs) | Potential | Direct regulation of gene transcription related to lipid metabolism and inflammation. | Ligand-binding domain assays; reporter gene assays in cells overexpressing L-Arachidonoylcarnitine. |
| Ion Channels | Potential | Modulation of channel activity, influencing cellular excitability, particularly in neurons and muscle cells. | Patch-clamp electrophysiology on cells exposed to L-Arachidonoylcarnitine. |
Understanding the role of a single metabolite requires a holistic, systems-level perspective. Systems biology approaches integrate computational modeling with experimental data to map the complex networks in which L-Arachidonoylcarnitine operates. This involves creating detailed metabolic pathway maps, such as the acylcarnitine WikiPathway (WP5423), which charts the enzymatic reactions connecting acyl-CoAs to acylcarnitines. nih.gov
By expanding such models to include regulatory layers (transcriptional and translational control) and signaling networks, researchers can predict how perturbations in one area—such as a high-fat diet or a genetic polymorphism—affect L-Arachidonoylcarnitine levels and its downstream consequences. Multi-omics factor analysis can be used to distill complex datasets into specific factors that link L-Arachidonoylcarnitine to disease states or physiological responses. researchgate.net This approach can help untangle its dual role as both a product of fatty acid metabolism and a potential bioactive signaling molecule that influences inflammation and apoptosis. researchgate.net
Integrative Omics Approaches
The most powerful paradigm for understanding L-Arachidonoylcarnitine is the integration of multiple "omics" technologies. This approach provides a multi-layered view of the molecule's context, from the genetic blueprint to the ultimate functional output.
Lipidomics and Metabolomics: Targeted and untargeted mass spectrometry-based methods provide quantitative profiles of L-Arachidonoylcarnitine and related metabolites in various biological samples. nih.govcreative-proteomics.com These approaches have been crucial in identifying L-Arachidonoylcarnitine as a biomarker in hypertension, metabolic syndrome, and ischemic stroke. nih.govnih.govnih.gov
Genomics: Genome-Wide Association Studies (GWAS) can identify genetic variants associated with circulating levels of L-Arachidonoylcarnitine. mdpi.com Such studies can pinpoint key regulatory genes, as has been demonstrated for other lipids with the identification of loci like FADS1/2. mdpi.com
Transcriptomics: Analyzing the entire set of RNA transcripts (the transcriptome) can reveal how L-Arachidonoylcarnitine or its pathological accumulation alters gene expression. This can connect the metabolite to cellular pathways like inflammation, oxidative stress, or apoptosis.
Proteomics: This approach identifies and quantifies the complete set of proteins in a cell or tissue. In the context of carnitine deficiency, proteomics has revealed the upregulation of proteins involved in ferroptosis, a form of iron-dependent cell death, identifying a novel disease mechanism. nih.gov A similar approach could uncover the cellular machinery that responds to high levels of L-Arachidonoylcarnitine.
By integrating these datasets, researchers can build comprehensive models of L-Arachidonoylcarnitine's function. For example, a study could correlate a GWAS-identified SNP with increased L-Arachidonoylcarnitine levels (metabolomics), altered expression of an inflammatory gene (transcriptomics), and changes in the abundance of a signaling protein (proteomics), thereby constructing a complete, evidence-based pathway of action. mdpi.com
Table 4: Integrative Omics Strategies for L-Arachidonoylcarnitine Research This table is interactive. You can sort and filter the data.
| Omics Layer | Technology | Key Question | Example Finding |
|---|---|---|---|
| Genomics | GWAS, Whole Genome Sequencing | Are there common or rare genetic variants that control L-Arachidonoylcarnitine levels? | Identification of SNPs in or near genes like CPT2 or ACSL4 that correlate with plasma L-Arachidonoylcarnitine. mdpi.com |
| Transcriptomics | RNA-Seq, Microarrays | How does L-Arachidonoylcarnitine accumulation alter cellular gene expression programs? | Upregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages exposed to L-Arachidonoylcarnitine. |
| Proteomics | LC-MS/MS, 2D-DIGE | What proteins physically interact with L-Arachidonoylcarnitine or change in abundance in response to it? | Identification of changes in mitochondrial respiratory complex proteins or ferroptosis-related proteins. nih.gov |
| Metabolomics / Lipidomics | LC-MS/MS, GC-MS | What are the levels of L-Arachidonoylcarnitine and related lipids in different physiological and pathological states? | Elevated L-Arachidonoylcarnitine in patients with acute ischemic stroke or specific forms of hypertension. nih.govnih.gov |
Multi-Omics Integration (Genomics, Transcriptomics, Proteomics, Metabolomics, Lipidomics)
A holistic understanding of L-Arachidonoylcarnitine's role in health and disease requires the integration of multiple layers of biological data. Multi-omics approaches combine datasets from genomics, transcriptomics, proteomics, metabolomics, and lipidomics to construct a comprehensive picture of molecular interactions and regulatory networks. researchgate.netresearchgate.net This integrated strategy can reveal how genetic predispositions, gene expression patterns, and protein activity collectively influence and are influenced by the levels of L-Arachidonoylcarnitine.
For instance, metabolomic studies that measure serum levels of acylcarnitines can be combined with genomic data to identify single nucleotide polymorphisms (SNPs) associated with altered carnitine metabolism. researchgate.net In conditions like idiopathic pulmonary fibrosis (IPF), combining transcriptomics, metabolomics, and lipidomics has revealed unique molecular signatures associated with disease progression, highlighting the potential for identifying therapeutic targets. researchgate.netresearchgate.net Studies have already begun to link acylcarnitine profiles, including L-Arachidonoylcarnitine, with metabolic dysfunction in conditions like insulin (B600854) resistance, obesity, and diabetes. researchgate.net By analyzing these different "omes" in concert, researchers can model the complex interplay that governs the metabolic fate and function of L-Arachidonoylcarnitine.
Table 1: Key Research Findings from Multi-Omics Studies
| Research Area | Key Findings | Relevant "Omics" | Source |
| Cardiometabolic Health | Presence of serum L-Arachidonoylcarnitine (C20:4) was associated with increased plasma glucose and adverse cardiometabolic responses in hypertensive patients on specific treatments. | Metabolomics | nih.govnih.gov |
| Metabolic Syndrome | Increased plasma long-chain acylcarnitines are considered biomarkers of metabolic dysfunction in insulin resistance, obesity, and type 2 diabetes. | Metabolomics, Lipidomics | researchgate.net |
| Pulmonary Fibrosis | A multi-omics integrative approach identified a unique signature, including changes in lipid metabolism, that may represent an inflection point in disease progression. | Transcriptomics, Metabolomics, Lipidomics | researchgate.net |
| Racial Disparities in Cancer | Arachidonoylcarnitine (B15074170) appeared to be consistently different by race in studies of vaginal fluid metabolites, suggesting a potential link to systemic inflammation and mitochondrial dysfunction in ovarian cancer disparities. | Metabolomics, Proteomics (Cytokines) | researchgate.net |
Computational Modeling and Network Analysis of L-Arachidonoylcarnitine Dynamics
Computational modeling and network analysis are essential tools for deciphering the vast datasets generated by multi-omics studies. Instead of examining molecules in isolation, these approaches map the complex web of interactions within a cell or organism. L-Arachidonoylcarnitine can be represented as a node within these biological networks, allowing researchers to predict how changes in its concentration might affect interconnected pathways.
Techniques like Multi-Omics Factor Analysis (MOFA) can be used to combine different data types and identify the principal sources of variation within a biological system, effectively modeling the underlying factors that drive disease. researchgate.netresearchgate.net Through such data-driven modeling, it's possible to identify L-Arachidonoylcarnitine's role in broader processes. For example, network analysis can elucidate its connection to inflammatory signaling, given that it is in dynamic equilibrium with arachidonic acid, a well-known precursor to inflammatory mediators. researchgate.net These computational models can generate new hypotheses and pinpoint key drivers of pathology, paving the way for more targeted research.
Exploration of its Role in Uncharted Biological Territories
While much of the focus on L-Arachidonoylcarnitine has been on its role in mitochondrial fatty acid transport, its functions in more specialized biological contexts are ripe for exploration.
Neurobiology and Brain Metabolism beyond Generic Association
The brain is an organ with immense energy demands, and the role of carnitines in its function is an area of active investigation. casi.org The acetylated form, Acetyl-L-carnitine (ALCAR), is known to cross the blood-brain barrier and plays a significant role in brain energy metabolism and neurotransmitter synthesis. casi.orgimrpress.compatsnap.com ALCAR provides acetyl groups for the synthesis of acetylcholine, a critical neurotransmitter for memory and learning, and its acetyl moiety is metabolized for energy in both neurons and glial cells. patsnap.comnih.gov
Future research should investigate the specific roles of the arachidonoyl moiety of L-Arachidonoylcarnitine within the central nervous system. Arachidonic acid itself is a vital component of neuronal cell membranes and a precursor to endocannabinoids and eicosanoids, which are powerful signaling molecules in the brain. Research could explore how L-Arachidonoylcarnitine facilitates the transport of this specific fatty acid into brain cells and whether it contributes to neuroinflammatory processes, synaptic plasticity, or neuroprotection. Studies on ALCAR have shown it can modulate gene expression, stimulate nerve growth factor receptors, and prevent the loss of muscarinic receptors, suggesting that other acylcarnitines may have similarly complex neuromodulatory effects. casi.orgimrpress.comnih.gov
Specific Contributions to Niche Cellular Functions
Beyond its general metabolic function, L-Arachidonoylcarnitine likely makes specific contributions to niche cellular processes. Its accumulation in tissues has been associated with apoptosis (programmed cell death), potentially through pathways involving glutathione (B108866) depletion and oxidative stress induced by mitochondrial dysfunction. researchgate.net
The link between L-Arachidonoylcarnitine and its constituent fatty acid, arachidonic acid, is crucial. Arachidonic acid is a key signaling molecule that initiates inflammatory responses. researchgate.net Therefore, L-Arachidonoylcarnitine could act as a transport and reservoir form of this fatty acid, releasing it to trigger or modulate inflammation and apoptosis under specific cellular conditions. Furthermore, carnitines in general possess direct antioxidant properties and can protect mitochondrial metabolism from reactive oxygen species (ROS). mdpi.com Future studies should aim to dissect these specific functions, determining how L-Arachidonoylcarnitine contributes to the delicate balance between energy metabolism, oxidative stress, and cellular signaling pathways.
Methodological Innovations in Analytical Chemistry
Progress in understanding L-Arachidonoylcarnitine is intrinsically linked to the ability to accurately and sensitively measure it in complex biological samples. nih.gov The development of advanced analytical techniques is paramount for future discoveries.
Enhanced Sensitivity and Specificity in L-Arachidonoylcarnitine Detection
The gold standard for the analysis of acylcarnitines, including L-Arachidonoylcarnitine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.com This technique offers high sensitivity and specificity, allowing for the reliable quantification of low-abundance molecules in samples like blood serum and urine. creative-proteomics.com LC-MS/MS has largely superseded older methods like gas chromatography-mass spectrometry (GC-MS), which required complex and potentially destructive sample derivatization, and enzyme-linked immunosorbent assays (ELISA), which could suffer from lower reproducibility. creative-proteomics.com
Innovations continue to refine these methods. The use of ultra-high-performance liquid chromatography (UPLC) can shorten analysis times and improve separation efficiency. nih.gov Furthermore, novel approaches to sample preparation and ionization are emerging. One such innovation is paper spray tandem mass spectrometry, a technique that requires minimal sample preparation and allows for the rapid, direct analysis of underivatized acylcarnitines from urine. nih.gov This method has shown excellent linearity and accuracy, simplifying the analytical workflow and making it a promising tool for clinical and research applications. nih.gov Enhanced analytical methods will be crucial for detecting subtle changes in L-Arachidonoylcarnitine levels and understanding their physiological relevance.
Table 2: Comparison of Analytical Methods for Acylcarnitine Detection
| Method | Principle | Advantages | Disadvantages | Source |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; suitable for a wide range of analytes; minimal sample preparation needed. | Requires sophisticated instrumentation. | creative-proteomics.com |
| UPLC-MS/MS | A type of LC-MS/MS using smaller column particles for higher resolution and speed. | Shorter analysis time, improved separation efficiency. | High backpressure requires specialized pumps. | nih.gov |
| Paper Spray-MS/MS | Direct ionization from a paper substrate. | Rapid, simple, low cost, no derivatization required. | Primarily developed for urine; may have matrix effects. | nih.gov |
| GC-MS | Chromatographic separation of volatile compounds followed by mass detection. | High separation efficiency for certain compounds. | Requires complex sample purification and derivatization; not suitable for thermally unstable molecules. | creative-proteomics.com |
| ELISA | Antibody-based detection of a specific target. | Widely used for specific endpoint metabolites. | Can be complex and may lack good reproducibility. | creative-proteomics.com |
Spatially Resolved Metabolomics for Tissue-Specific Analysis
The systemic measurement of metabolites in biofluids or tissue homogenates provides a general overview of metabolic states but often obscures the intricate spatial organization of metabolic processes within complex tissues. Spatially resolved metabolomics, particularly through mass spectrometry imaging (MSI), has emerged as a powerful technique to visualize the distribution of molecules, including L-Arachidonoylcarnitine, directly in tissue sections, offering profound insights into their localized metabolic roles.
Matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) is a label-free method that generates ion images showing the spatial distribution of specific analytes. nih.gov This technique has been successfully applied to map the distribution of various carnitines and acylcarnitines in heterogeneous tissues like cancerous tumors and the brain. nih.govnih.govendocrine-abstracts.org By analyzing the metabolic landscape at a microscopic level, researchers can correlate the abundance of L-Arachidonoylcarnitine with specific cell types or histological features, such as the hypoxic cores of tumors or distinct anatomical regions of the brain. nih.govendocrine-abstracts.org
Studies have demonstrated that long-chain acylcarnitines (LCACs), the class to which L-Arachidonoylcarnitine belongs, exhibit distinct spatial patterns. For instance, in breast tumor models, certain LCACs were found to co-localize with hypoxic tumor regions, suggesting a role in the metabolic adaptations of cancer cells under low-oxygen conditions. nih.gov In brain tissue, a clear distinction has been observed where L-carnitine is more abundant in grey matter, while long-chain acylcarnitines are concentrated in white matter, pointing to different roles in energy metabolism and lipid composition of these neural tissues. endocrine-abstracts.org
The advancement of MSI techniques, including the use of high-resolution mass spectrometers like Fourier-transform ion cyclotron resonance (FT-ICR), enhances the specificity and sensitivity of detection, allowing for a more comprehensive profiling of acylcarnitines within a single experiment. endocrine-abstracts.org This capability is crucial for understanding the metabolic reprogramming in diseases and the specific contribution of L-Arachidonoylcarnitine to the pathology of a particular tissue microenvironment. The spatial information gained from MSI can link the presence of L-Arachidonoylcarnitine to localized enzymatic activities, such as those of carnitine palmitoyltransferases (CPTs), providing a more complete picture of its metabolic regulation. nih.gov
Table 1: Research Findings in Spatially Resolved Acylcarnitine Analysis
| Tissue/Model | Analytical Technique | Key Findings for Long-Chain Acylcarnitines (LCACs) | Reference |
|---|---|---|---|
| Breast Tumor Xenograft Models | MALDI-MSI | Heterogeneous distribution of palmitoylcarnitine (B157527) and stearoylcarnitine, which co-localized with hypoxic tumor regions. | nih.gov |
| Human Breast Cancer Tissue | MSI-based Metabolomics | Successfully imaged 7 long-chain acylcarnitines (C12-C18), revealing reprogramming of carnitine metabolism at both metabolite and enzyme levels. | nih.gov |
| Mouse Brain Tissue | MALDI-MSI (QToF and FT-ICR) | Long-chain acylcarnitines (C14-C18) were found to be more abundant in white matter compared to grey matter. | endocrine-abstracts.org |
Theoretical Frameworks and Predictive Modeling of L-Arachidonoylcarnitine Metabolism
Understanding the complex dynamics of L-Arachidonoylcarnitine in health and disease requires the development of theoretical frameworks and predictive models. These models aim to simulate its metabolic flux, predict its concentration in various biological compartments, and elucidate its impact on cellular and systemic physiology. By integrating experimental data into computational frameworks, researchers can move beyond simple association studies to a more mechanistic understanding of L-Arachidonoylcarnitine's role.
One approach involves the use of in silico models to simulate the effects of long-chain acylcarnitines on cellular processes. For example, computational models have been used to investigate the electrophysiological consequences of LCAC accumulation in cardiomyocytes, providing insights into their arrhythmogenic potential. nih.govfrontiersin.org Such models can simulate how L-Arachidonoylcarnitine might interact with ion channels and other cellular components, predicting functional outcomes based on its concentration.
Another powerful approach is the use of statistical and machine learning models to identify predictive biomarkers and understand disease risk. In clinical studies, regression models have been employed to establish significant associations between the presence or levels of L-Arachidonoylcarnitine and adverse health outcomes. For instance, the presence of arachidonoyl-carnitine in serum was significantly associated with increased glucose levels and poorer blood pressure response in hypertensive patients treated with atenolol, suggesting its potential as a predictive biomarker for treatment response. nih.gov
These predictive models often integrate multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the metabolic network. By combining data on gene expression (e.g., CPT enzymes), protein levels, and metabolite concentrations (including a full panel of acylcarnitines), machine learning algorithms can identify complex patterns and predict the metabolic state of an individual or the likely progression of a disease. mdpi.com These frameworks can help formulate hypotheses about the regulation of L-Arachidonoylcarnitine metabolism that can then be tested experimentally. The ultimate goal is to create robust predictive models that can be used in clinical settings for risk stratification and to guide personalized therapeutic strategies.
Table 2: Framework for Predictive Modeling of L-Arachidonoylcarnitine Metabolism
| Component | Description | Example Application for L-Arachidonoylcarnitine |
|---|---|---|
| Input Data | Quantitative measurements from biological samples. | Metabolomics (serum/tissue levels of L-Arachidonoylcarnitine and other acylcarnitines), transcriptomics (mRNA levels of CPT1, CPT2, CACT), clinical data (blood pressure, glucose levels). |
| Modeling Approach | The mathematical or computational method used for analysis. | Multivariable logistic regression to predict disease risk; In silico simulation of cardiac electrophysiology; Machine learning algorithms (e.g., random forest) to identify biomarkers. |
| Predicted Outcome | The biological or clinical endpoint the model aims to predict. | Adverse cardiometabolic response to medication nih.gov; risk of developing cardiac arrhythmias nih.gov; classification of tissue state (e.g., cancerous vs. healthy). |
| Validation | Testing the model's predictive accuracy on independent datasets. | Applying a model developed in one patient cohort to a separate cohort to confirm its predictive power. |
Q & A
Q. What is the role of L-arachidonoylcarnitine (chloride) in mitochondrial fatty acid β-oxidation, and how can its transport efficiency be experimentally quantified?
L-Arachidonoylcarnitine facilitates the transport of arachidonic acid into mitochondria by forming an esterified complex, enabling fatty acyl groups to traverse the inner mitochondrial membrane. To quantify transport efficiency, researchers often use isolated mitochondrial preparations and measure β-oxidation rates via respirometry or radiolabeled arachidonic acid tracking. Concurrently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify acylcarnitine levels in biological samples, with isotopic dilution techniques improving accuracy .
Q. What methodological considerations are critical for detecting L-arachidonoylcarnitine (chloride) in biological samples?
Detection requires robust sample preparation to avoid degradation. Key steps include:
- Immediate snap-freezing of tissues to preserve acylcarnitine profiles.
- Extraction using methanol:chloroform (2:1) to isolate lipids.
- LC-MS/MS with electrospray ionization (ESI) in positive ion mode, using deuterated internal standards (e.g., L-arachidonoylcarnitine-d4) for calibration . Storage at -80°C is essential to maintain stability .
Q. How do solubility and storage conditions impact experimental outcomes with L-arachidonoylcarnitine (chloride)?
The compound is soluble in DMSO but may require gentle heating (37°C) and sonication to dissolve fully. Prolonged storage in solution is discouraged due to hydrolysis risks. For long-term stability, lyophilized powder should be stored at -80°C under inert gas (e.g., argon) to prevent oxidation of the arachidonoyl moiety .
Advanced Research Questions
Q. How can contradictory findings on L-arachidonoylcarnitine’s role in mitochondrial uncoupling be resolved?
Discrepancies arise from differences in experimental models (e.g., isolated mitochondria vs. whole-cell assays) and uncoupling agents (e.g., FCCP vs. DNP). To reconcile results:
- Standardize protocols for mitochondrial isolation and buffer composition (e.g., including 0.1% fatty acid-free BSA to bind free carnitine).
- Use Seahorse extracellular flux analyzers to measure real-time oxygen consumption rates under controlled uncoupling conditions .
- Validate findings across multiple tissue types (e.g., liver vs. skeletal muscle) due to tissue-specific β-oxidation regulation .
Q. What advanced methodologies are employed to study L-arachidonoylcarnitine (chloride) as a biomarker for metabolic disorders?
High-resolution metabolomics platforms integrate:
- Stable isotope-resolved tracing : Using ¹³C-labeled arachidonic acid to track incorporation into acylcarnitines.
- Multi-omics correlation : Pairing acylcarnitine profiles with transcriptomic data (e.g., CPT1A expression) to identify dysregulated pathways.
- Machine learning : Training classifiers on acylcarnitine signatures from clinical cohorts to predict insulin resistance or NAFLD progression .
Q. What challenges exist in synthesizing high-purity L-arachidonoylcarnitine (chloride), and how are they addressed?
Key synthesis challenges include:
- Stereochemical purity : Ensuring the (R)-configuration at the carnitine hydroxyl group via chiral HPLC or enzymatic resolution.
- Arachidonoyl stability : Performing reactions under nitrogen to prevent peroxidation of the polyunsaturated chain.
- Chloride counterion consistency : Using ion-pair chromatography to verify chloride content ≥95% .
Q. How does the chloride counterion influence the compound’s interaction with mitochondrial transporters?
Chloride enhances solubility and stabilizes the ionic interaction between the acylcarnitine and the carnitine-acylcarnitine translocase (CACT). Electrophysiological assays (e.g., patch-clamp on proteoliposomes) can quantify chloride’s role in transporter kinetics. Mutagenesis studies of CACT’s anion-binding residues further clarify mechanistic dependencies .
Methodological Guidance for Data Interpretation
- Normalization : Express acylcarnitine levels relative to total carnitine or creatinine in biofluids to account for inter-sample variability .
- Confounding factors : Control for dietary lipid intake and circadian rhythms, which transiently elevate circulating acylcarnitines .
- Statistical rigor : Apply false discovery rate (FDR) corrections in metabolomic studies to mitigate type I errors from high-dimensional data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
